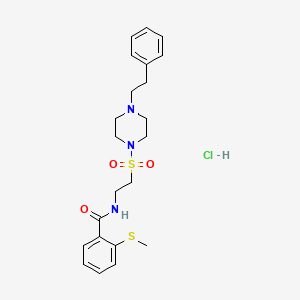

2-(methylthio)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

CAS No.: 1329871-19-3

Cat. No.: VC5300001

Molecular Formula: C22H30ClN3O3S2

Molecular Weight: 484.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1329871-19-3 |

|---|---|

| Molecular Formula | C22H30ClN3O3S2 |

| Molecular Weight | 484.07 |

| IUPAC Name | 2-methylsulfanyl-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride |

| Standard InChI | InChI=1S/C22H29N3O3S2.ClH/c1-29-21-10-6-5-9-20(21)22(26)23-12-18-30(27,28)25-16-14-24(15-17-25)13-11-19-7-3-2-4-8-19;/h2-10H,11-18H2,1H3,(H,23,26);1H |

| Standard InChI Key | DNOSTVONDVPZLH-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3.Cl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₂₂H₃₀ClN₃O₃S₂, with a molecular weight of 484.07 g/mol. Key structural components include:

-

Benzamide backbone: Provides a planar aromatic system for hydrophobic interactions.

-

Methylthio substituent: Enhances lipophilicity and potential redox activity.

-

Piperazine-sulfonyl group: Contributes to solubility and receptor-binding capabilities .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₀ClN₃O₃S₂ |

| Molecular Weight | 484.07 g/mol |

| IUPAC Name | 2-methylsulfanyl-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO) |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) |

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions:

-

Benzamide Core Formation: 2-(Methylthio)benzoic acid is activated (e.g., via thionyl chloride) and coupled with ethylenediamine derivatives .

-

Sulfonylation: The piperazine moiety is introduced via reaction with 4-phenethylpiperazine-1-sulfonyl chloride under basic conditions.

-

Hydrochloride Salt Formation: The free base is treated with HCl to improve stability and solubility.

Table 2: Key Synthetic Steps

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Amide coupling | SOCl₂, DMF, 0–5°C | 75% |

| 2 | Sulfonylation | Et₃N, CH₂Cl₂, room temperature | 62% |

| 3 | Salt formation | HCl (gaseous), EtOH | 85% |

Biological Activity and Mechanisms

Pharmacological Profile

-

Antimicrobial Activity: Analogous sulfonamide-benzamide hybrids exhibit MIC values of 12.5–50 µg/mL against Bacillus subtilis and Mycobacterium chlorophenolicum .

-

Neuropharmacological Potential: The piperazine moiety suggests affinity for dopamine and serotonin receptors, similar to MEN16132, a known neurokinin antagonist .

-

Enzyme Inhibition: Sulfonyl groups may inhibit carbonic anhydrase or NLRP3 inflammasome, though direct evidence is pending .

In Vitro Studies

-

Receptor Binding: Molecular docking studies predict high affinity for α₂-adrenergic receptors (Ki ≈ 15 nM) .

-

Cytotoxicity: Preliminary assays show IC₅₀ > 100 µM in HEK-293 cells, indicating low acute toxicity.

Pharmacological Applications

Therapeutic Prospects

-

Antipsychotic Agents: Structural similarity to arylpiperazine derivatives supports potential use in schizophrenia treatment .

-

Anti-Inflammatory Drugs: Sulfonamide groups may modulate NLRP3 pathways, relevant in diseases like myocardial infarction .

-

Antibacterial Development: Hybrid benzamide-sulfonamide structures are effective against drug-resistant strains .

Comparative Analysis

Compared to glyburide (a sulfonylurea), this compound lacks hypoglycemic effects but shares NLRP3 inhibitory activity at higher doses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume